N-{3-[(2-methylpropyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide
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Overview
Description
N-{3-[(2-methylpropyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a piperazine ring, a phenyl group, and a carbamoyl group. It is often used in medicinal chemistry and pharmacological studies due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-methylpropyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps, including the formation of the piperazine ring and the introduction of the phenyl and carbamoyl groups. One common method involves the reaction of 1-phenylpiperazine with 3-isocyanatobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-methylpropyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The phenyl and piperazine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{3-[(2-methylpropyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(2-methylpropyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular functions. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in inflammation or pain .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
- N-{2-[(2-methylpropyl)carbamoyl]phenyl}-1,3-thiazolidine-4-carboxamide
Uniqueness
N-{3-[(2-methylpropyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide is unique due to its specific structural features, such as the combination of a piperazine ring with phenyl and carbamoyl groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and development .
Properties
Molecular Formula |
C22H28N4O2 |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[3-(2-methylpropylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C22H28N4O2/c1-17(2)16-23-21(27)18-7-6-8-19(15-18)24-22(28)26-13-11-25(12-14-26)20-9-4-3-5-10-20/h3-10,15,17H,11-14,16H2,1-2H3,(H,23,27)(H,24,28) |
InChI Key |
ZBXJWDJXODTILI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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